molecular formula C7H15ClN4 B12347575 1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine CAS No. 1431965-22-8

1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine

Cat. No.: B12347575
CAS No.: 1431965-22-8
M. Wt: 190.67 g/mol
InChI Key: FQPNDQCXKQYFNK-UHFFFAOYSA-N
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Description

1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, halogenated compounds, and various alkylated pyrazoles .

Scientific Research Applications

1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N~3~-propyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1431965-22-8

Molecular Formula

C7H15ClN4

Molecular Weight

190.67 g/mol

IUPAC Name

1-methyl-3-N-propylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C7H14N4.ClH/c1-3-4-9-7-6(8)5-11(2)10-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H

InChI Key

FQPNDQCXKQYFNK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1N)C.Cl

Origin of Product

United States

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